
Acetic acid;4-bromobut-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;4-bromobut-2-en-1-ol is an organic compound that combines the properties of acetic acid and 4-bromobut-2-en-1-ol. Acetic acid is a simple carboxylic acid with the chemical formula C₂H₄O₂, known for its use in vinegar and various industrial applications. 4-bromobut-2-en-1-ol is an organic compound with the chemical formula C₄H₇BrO, characterized by the presence of a bromine atom and an alcohol group attached to a butene chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-bromobut-2-en-1-ol can be achieved through esterification, where acetic acid reacts with 4-bromobut-2-en-1-ol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;4-bromobut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding butene alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI) are employed
Major Products
Oxidation: Formation of 4-bromo-2-butenoic acid.
Reduction: Formation of 4-bromo-2-butanol.
Substitution: Formation of 4-hydroxybut-2-en-1-ol
Applications De Recherche Scientifique
Acetic acid;4-bromobut-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of acetic acid;4-bromobut-2-en-1-ol involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the alcohol group can engage in hydrogen bonding and nucleophilic reactions. These interactions influence various biochemical pathways and molecular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromobut-2-en-1-ol: Shares the butene and bromine structure but lacks the acetic acid component.
Acetic acid: A simple carboxylic acid without the bromobutene structure.
But-2-en-1-ol: Similar alcohol structure but without the bromine atom
Uniqueness
Acetic acid;4-bromobut-2-en-1-ol is unique due to the combination of acetic acid and 4-bromobut-2-en-1-ol, which imparts distinct chemical properties and reactivity. This combination allows for diverse applications and interactions that are not possible with the individual components .
Propriétés
Numéro CAS |
33746-94-0 |
|---|---|
Formule moléculaire |
C6H11BrO3 |
Poids moléculaire |
211.05 g/mol |
Nom IUPAC |
acetic acid;4-bromobut-2-en-1-ol |
InChI |
InChI=1S/C4H7BrO.C2H4O2/c5-3-1-2-4-6;1-2(3)4/h1-2,6H,3-4H2;1H3,(H,3,4) |
Clé InChI |
BFPKHMRFBGDUNM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C(C=CCBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


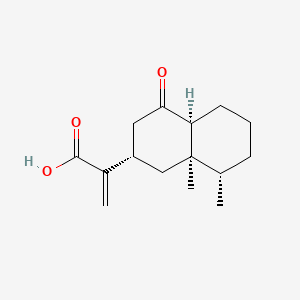
![[(Propane-2-sulfinyl)methyl]benzene](/img/structure/B14676895.png)

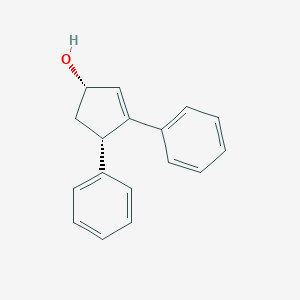

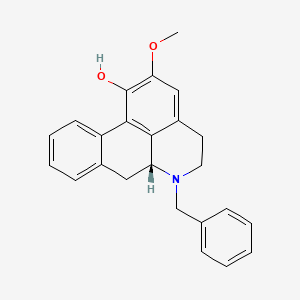
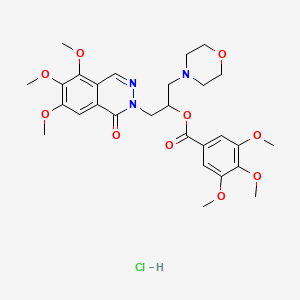
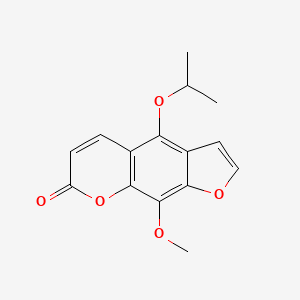
![ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14676943.png)
![4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione](/img/structure/B14676948.png)
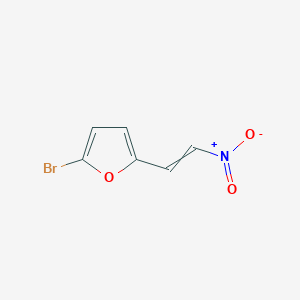
![3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14676956.png)
![1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14676960.png)

